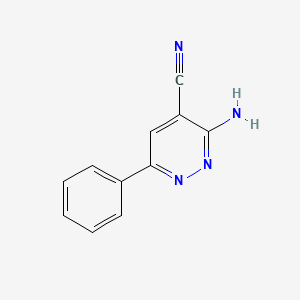

3-Amino-6-phenylpyridazine-4-carbonitrile

Description

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Organic and Medicinal Chemistry Research

Pyridazine, a six-membered heterocyclic compound with two adjacent nitrogen atoms, serves as a foundational structure in the fields of organic and medicinal chemistry. wikipedia.org The pyridazine ring possesses distinct physicochemical properties, including weak basicity, a significant dipole moment, and a robust capacity for dual hydrogen bonding, which make it a valuable component in drug design. nih.govresearchgate.net These characteristics allow it to engage in π-π stacking interactions and form strong connections with biological targets. nih.govblumberginstitute.org Consequently, the pyridazine scaffold is considered an attractive substitute for the more common phenyl ring in bioactive molecules. nih.gov

In contemporary research, pyridazine derivatives are recognized for a wide spectrum of biological activities. These include analgesic, insecticidal, fungicidal, cardiotonic, and bactericidal properties. scielo.org.za The versatility of the pyridazine core has led to its incorporation into several approved pharmaceuticals. Notable examples include the monoamine oxidase (MAO) inhibitor minaprine, the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix, and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib. nih.gov Beyond pharmaceuticals, pyridazine structures are also integral to a number of herbicides used in agriculture, such as credazine (B1669606) and pyridate. wikipedia.org The inherent polarity of the pyridazine ring and its potential to reduce interactions with certain metabolic enzymes and cardiac ion channels add to its value in the development of new therapeutic agents. nih.govresearchgate.net

Academic Significance of Substituted Pyridazines with Carbonitrile and Amino Functionalities

The academic and industrial interest in pyridazine chemistry is significantly enhanced when the core heterocycle is functionalized with specific substituents, such as carbonitrile (-CN) and amino (-NH2) groups. The presence of these functionalities imparts unique reactivity and potential for biological interactions, making such compounds valuable synthons for more complex molecular architectures.

The 3-aminopyridazine (B1208633) moiety is a particularly noteworthy structural element, as it is the core scaffolding component in all three pyridazine-containing drugs that have reached the market: minaprine, relugolix, and deucravacitinib. nih.gov The amino group can act as a hydrogen bond donor and a site for further chemical modification, allowing for the fine-tuning of a molecule's properties.

The carbonitrile group is a strong electron-withdrawing group and a versatile functional handle. mdpi.com It can participate in various chemical transformations to create other functional groups or extend the molecular structure. In medicinal chemistry, the nitrile group is often used as a bioisostere for other functional groups and can contribute to the binding affinity of a molecule to its biological target. chemeo.com The synthesis of pyridazines bearing both amino and cyano groups has been an active area of research, with various synthetic routes developed to access these valuable scaffolds. scielo.org.zamdpi.comnih.gov

Rationale for Investigating 3-Amino-6-phenylpyridazine-4-carbonitrile in Advanced Chemical Research

The specific compound, this compound, emerges as a molecule of interest due to the convergence of the structural features discussed above. The rationale for its investigation in advanced chemical research is multifaceted:

Structural Scaffold: It combines the pyridazine core with three key functional groups: an amino group, a phenyl ring, and a carbonitrile moiety. This arrangement provides a rich platform for synthetic diversification and the exploration of structure-activity relationships (SAR).

Synthetic Accessibility: Research has demonstrated straightforward methods for the synthesis of related aminopyridazine carbonitriles, often through multi-component reactions. For instance, a one-pot, three-component reaction involving an arylglyoxal, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303) has been shown to be an efficient route to similar structures. scielo.org.zaresearchgate.net This accessibility allows for the generation of libraries of related compounds for screening purposes.

Potential for Biological Activity: Given that pyridazine derivatives are known to possess a wide range of pharmacological properties, and that the 3-aminopyridazine substructure is present in approved drugs, this compound is a logical candidate for biological evaluation. nih.govscielo.org.za Its structure represents a potential pharmacophore that could interact with various biological targets.

The investigation into this compound is driven by the continuous search for new heterocyclic molecules with novel or improved therapeutic properties. Its synthesis and characterization are crucial first steps in exploring its potential as a precursor for new medicines or other advanced materials.

Compound Information Tables

Table 1: Physicochemical Data for Related Pyridazine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 3-Amino-5-phenylpyridazine-4-carbonitrile | C₁₁H₈N₄ | 196.21 | 247 (dec.) | scielo.org.za |

| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | C₁₁H₇ClN₄ | 230.66 | 290 (dec.) | scielo.org.za |

| 3-Chloro-6-phenyl-pyridazine-4-carbonitrile | C₁₁H₆ClN₃ | 215.64 | Not Available | cymitquimica.com |

| 5-amino-3,6-dipyridin-2-ylpyridazine-4-carbonitrile | C₁₅H₁₀N₆ | 274.28 | Not Available | chemsynthesis.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-phenylpyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-7-9-6-10(14-15-11(9)13)8-4-2-1-3-5-8/h1-6H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDYTGXUGUTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572766 | |

| Record name | 3-Amino-6-phenylpyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181867-11-8 | |

| Record name | 3-Amino-6-phenylpyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Crystallographic Analysis of 3 Amino 6 Phenylpyridazine 4 Carbonitrile Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the electronic environment of individual atoms.

Proton NMR (¹H-NMR) spectroscopy for 3-Amino-6-phenylpyridazine-4-carbonitrile provides distinct signals that correspond to the different types of protons within the molecule. In a typical spectrum recorded in DMSO-d₆, the protons of the amino group (-NH₂) appear as a broad singlet around δ 7.39 ppm. scielo.org.za This broadness is characteristic of exchangeable protons. The protons of the phenyl ring typically appear as a multiplet in the aromatic region, between δ 7.57 and 7.65 ppm. scielo.org.za A distinct singlet is observed further downfield at approximately δ 8.75 ppm, which is characteristic of the lone proton on the pyridazine (B1198779) ring (H-5). scielo.org.za The integration of these signals corresponds to the number of protons in each environment (2H for -NH₂, 5H for the phenyl group, and 1H for the pyridazine ring), confirming the molecular structure.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| -NH₂ | 7.39 | broad singlet | DMSO-d₆ | scielo.org.za |

| Phenyl-H | 7.57-7.65 | multiplet | DMSO-d₆ | scielo.org.za |

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for each unique carbon atom. The carbon atom of the cyano group (-CN) typically resonates around δ 114.96 ppm. scielo.org.za The carbon atoms of the phenyl ring show signals in the aromatic region (δ 129.09-130.98 ppm), while the carbon attached to the pyridazine ring appears at δ 133.47 ppm. scielo.org.za The carbon atoms within the pyridazine ring itself are observed at distinct chemical shifts, such as C3-amino at δ 159.37 ppm, C4-cyano at δ 93.62 ppm, C5 at δ 142.17 ppm, and C6-phenyl at δ 141.96 ppm, reflecting their different electronic environments. scielo.org.za

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |

|---|---|---|---|

| C4 (attached to -CN) | 93.62 | DMSO-d₆ | scielo.org.za |

| -CN | 114.96 | DMSO-d₆ | scielo.org.za |

| Phenyl C-H | 129.09, 129.53, 130.98 | DMSO-d₆ | scielo.org.za |

| Phenyl C (ipso) | 133.47 | DMSO-d₆ | scielo.org.za |

| C6 (attached to Phenyl) | 141.96 | DMSO-d₆ | scielo.org.za |

| C5 | 142.17 | DMSO-d₆ | scielo.org.za |

While ¹H and ¹³C-NMR spectra provide information about the types and electronic environments of protons and carbons, 2D NMR experiments are crucial for unambiguously establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For instance, it would show correlations among the protons of the phenyl ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign the signals for each C-H pair in the phenyl and pyridazine rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary carbons (those with no attached protons) and piecing together the molecular fragments. For example, the pyridazine proton (H-5) would show correlations to C3, C4, and C6, while the amino protons could show correlations to C3 and C4, thus confirming the substitution pattern on the pyridazine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. scielo.org.za The amino (-NH₂) group is identified by a pair of stretching vibrations in the range of 3437-3300 cm⁻¹. scielo.org.za The sharp and intense absorption band observed around 2219 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) functional group. scielo.org.za The presence of aromatic rings (phenyl and pyridazine) is confirmed by C=C and C=N stretching vibrations within the 1641-1441 cm⁻¹ region and C-H bending vibrations below 900 cm⁻¹. scielo.org.za

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (ν_max) in cm⁻¹ | Reference |

|---|---|---|---|

| Amino (-NH₂) | N-H stretching | 3437, 3300 | scielo.org.za |

| Aromatic C-H | C-H stretching | 3105 | scielo.org.za |

| Nitrile (-C≡N) | C≡N stretching | 2219 | scielo.org.za |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum shows a prominent molecular ion peak ([M⁺]) at an m/z (mass-to-charge ratio) of 196, which corresponds to its molecular formula C₁₁H₈N₄. scielo.org.za The fragmentation pattern provides further structural confirmation. Common fragmentation pathways involve the loss of small, stable molecules or radicals. Key observed fragments for this compound include ions at m/z 168, 140, 114, and 102. scielo.org.za These fragments likely correspond to the sequential loss of entities such as HCN (from the nitrile and ring), N₂, and cleavage of the phenyl group, which is characteristic for this class of nitrogen-containing aromatic compounds. scielo.org.za

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity (%) | Proposed Fragment Identity | Reference |

|---|---|---|---|

| 196 | 70 | [M]⁺ | scielo.org.za |

| 168 | 24 | [M - N₂]⁺ or [M - HCN - H]⁺ | scielo.org.za |

| 140 | 68 | [M - N₂ - HCN]⁺ | scielo.org.za |

| 114 | 44 | [C₇H₄N₂]⁺ | scielo.org.za |

Single Crystal X-ray Diffraction Studies

Table 5: Crystallographic Data for 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | growingscience.com |

| Space Group | P2₁/c | growingscience.com |

| a (Å) | 3.817 | growingscience.com |

| b (Å) | 13.533 | growingscience.com |

| c (Å) | 19.607 | growingscience.com |

| β (°) | 93.401 | growingscience.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Subsequent Derivatization Strategies for 3 Amino 6 Phenylpyridazine 4 Carbonitrile

Transformations of Core Functional Groups

The strategic modification of the amino, carbonitrile, and phenyl groups provides a direct route to a variety of derivatives with tailored properties.

The amino group at the 3-position of the pyridazine (B1198779) ring is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of reactions, including oxidation and condensation.

Oxidation: The oxidation of aminopyridazine derivatives can lead to the formation of N-oxides. While specific studies on the oxidation of 3-Amino-6-phenylpyridazine-4-carbonitrile are not extensively documented, related 3-aminopyridazine (B1208633) derivatives have been shown to undergo N-oxidation. amanote.com This transformation can alter the electronic properties of the pyridazine ring, influencing its reactivity in subsequent reactions. The presence of the electron-donating amino group can facilitate oxidation, though the reaction conditions must be carefully controlled to avoid unwanted side reactions. The heteroaromatic 2-aminopyridine (B139424) moiety is noted for its reduced oxidation potential compared to aniline, which makes it a more stable alternative in certain contexts. nih.gov

Condensation: The primary amino group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of heterocyclic synthesis and provides a straightforward method for introducing a wide range of substituents. The formation of Schiff bases from aminopyridines is a well-established synthetic route. ijarsct.co.in These imine derivatives can then serve as versatile intermediates for further transformations. For instance, condensation with β-dicarbonyl compounds can lead to the formation of new heterocyclic rings.

| Reagent | Product Type | Reaction Conditions |

| Aromatic Aldehydes | Schiff Bases (Imines) | Typically acid or base catalysis |

| Ketones | Schiff Bases (Imines) | Typically acid or base catalysis |

| β-Dicarbonyl Compounds | Fused Heterocycles | Varies depending on the specific reactants |

This table is generated based on general chemical principles of condensation reactions involving amino groups.

The carbonitrile group at the 4-position is an electrophilic center that can undergo a variety of transformations, most notably reduction.

Reduction: The nitrile group can be readily reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBALH). This reaction provides a valuable method for introducing a flexible aminomethyl linker, which can be further functionalized. The choice of reducing agent can sometimes influence the outcome and selectivity of the reaction.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Amino-4-(aminomethyl)-6-phenylpyridazine |

| Diisobutylaluminum Hydride (DIBALH) | 3-Amino-4-(aminomethyl)-6-phenylpyridazine |

This table is generated based on established methods for nitrile reduction.

Other Reactions: The carbonitrile group can also undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. For instance, studies on 3-cyanopyridine (B1664610) have shown that it can be hydrolyzed to nicotinamide (B372718) under hydrothermal conditions. acs.org Furthermore, the nitrile group can participate in cycloaddition reactions and can be a precursor for the formation of other heterocyclic rings, such as tetrazoles, upon reaction with azides. The reaction of cyanopyridines with amines and hydrazine (B178648) hydrate (B1144303) can also lead to the formation of amidines and other derivatives, respectively. nih.gov

The phenyl group at the 6-position of the pyridazine ring can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents onto the phenyl ring. However, the pyridazine ring, being an electron-deficient heterocycle, acts as a deactivating group, making the attached phenyl ring less reactive towards electrophiles than benzene (B151609) itself.

The pyridazine moiety will direct incoming electrophiles primarily to the meta and para positions of the phenyl ring, with the ortho position being sterically hindered. The deactivating nature of the pyridazine ring means that harsher reaction conditions may be required to achieve substitution compared to activated aromatic systems. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction | Reagents | Expected Major Products (Substituent Position on Phenyl Ring) |

| Nitration | HNO₃, H₂SO₄ | meta and para -nitro derivatives |

| Bromination | Br₂, FeBr₃ | meta and para -bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | meta and para -sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta and para -acyl derivatives |

This table is generated based on the principles of electrophilic aromatic substitution on deactivated aromatic rings.

Synthesis of Novel Heterocyclic Systems

The strategic combination of the reactive sites in this compound makes it an excellent starting material for the construction of more complex, fused heterocyclic systems.

As mentioned previously, the amino group readily condenses with aldehydes and ketones to form Schiff bases. nih.gov This reaction is often the first step in multicomponent reactions leading to the synthesis of novel heterocyclic frameworks. The resulting imine nitrogen can act as a nucleophile or an electrophile after protonation, enabling a variety of subsequent cyclization reactions. The synthesis of Schiff bases from aminopyridines is a widely used strategy in medicinal chemistry to generate compounds with diverse biological activities. ijarsct.co.in

The general reaction for Schiff base formation is as follows:

This compound + R-CHO → 3-(R-methylideneamino)-6-phenylpyridazine-4-carbonitrile + H₂O

The substituent 'R' can be varied widely, introducing aliphatic, aromatic, or heterocyclic moieties.

The vicinal amino and cyano groups in this compound provide a reactive dyad for the construction of fused pyrazole (B372694) rings, leading to the formation of pyrazolo[3,4-c]pyridazine derivatives.

One common strategy involves the reaction with hydrazine hydrate or its derivatives. The initial nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine on the carbon bearing the amino group (or a tautomeric imine), and subsequent aromatization, would lead to the formation of a pyrazolo[3,4-c]pyridazine.

A similar synthetic strategy has been reported for the synthesis of 5-phenyl-4,7-dihydro-1H-pyrazolo[3,4-c]pyridazin-3-ylamine from related precursors. nih.gov This transformation highlights the utility of the aminonitrile functionality in constructing fused heterocyclic systems.

| Reagent | Fused Heterocyclic System |

| Hydrazine Hydrate | Pyrazolo[3,4-c]pyridazine |

| Substituted Hydrazines | N-substituted Pyrazolo[3,4-c]pyridazines |

This table outlines a potential synthetic pathway based on known reactions of o-aminonitriles.

Cyclization to Pyrimido-pyridazine and Isoxazolo-pyridazine Frameworks

The ortho-aminonitrile functional group arrangement is particularly amenable to cyclocondensation reactions to form fused six- and five-membered rings.

Pyrimido[4,5-c]pyridazines: The synthesis of the pyrimido[4,5-c]pyridazine (B13102040) scaffold can be readily achieved by reacting this compound with various one-carbon electrophiles. thieme-connect.de For instance, heating the compound with formamide (B127407) or triethyl orthoformate provides a direct route to construct the fused pyrimidine (B1678525) ring, yielding 5-amino-8-phenylpyrimido[4,5-c]pyridazines. Similarly, reactions with urea (B33335) or guanidine (B92328) can introduce an amino group at the 4-position of the resulting fused system. This cyclization proceeds via initial reaction at the exocyclic amino group, followed by an intramolecular attack of the newly formed intermediate onto the nitrile carbon.

Isoxazolo[5,4-c]pyridazines: The aminonitrile functionality can also be utilized to construct fused five-membered heterocyclic rings. The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the isoxazolo[5,4-c]pyridazine framework. researchgate.net This transformation is believed to occur through the initial addition of hydroxylamine to the nitrile group to form an N-hydroxyamidine intermediate. Subsequent intramolecular cyclization with the elimination of ammonia (B1221849) furnishes the fused isoxazole (B147169) ring system, resulting in 3-amino-6-phenylisoxazolo[5,4-c]pyridazine.

| Starting Material | Reagent | Resulting Framework | Product Example |

|---|---|---|---|

| This compound | Triethyl orthoformate / Formamide | Pyrimido[4,5-c]pyridazine | 8-Phenylpyrimido[4,5-c]pyridazin-5-amine |

| This compound | Hydroxylamine Hydrochloride | Isoxazolo[5,4-c]pyridazine | 6-Phenylisoxazolo[5,4-c]pyridazin-3-amine |

Alkylation and Intramolecular Cyclization Pathways

The reactivity of the 3-amino group allows for various substitution and subsequent cyclization reactions, further expanding the synthetic utility of the parent molecule.

Alkylation: The exocyclic amino group at the C3 position can be selectively N-alkylated using various alkylating agents under basic conditions. nih.govorganic-chemistry.org Reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a non-nucleophilic base like sodium hydride or potassium carbonate, yields the corresponding N-alkylated derivatives. This modification is a key step in creating more complex structures and can influence the molecule's biological properties. nih.gov

Intramolecular Cyclization: The N-alkylated derivatives of this compound can serve as precursors for further intramolecular cyclization reactions. If the introduced alkyl chain contains a suitable electrophilic center, a subsequent ring-closing reaction can occur. For example, acylation of the 3-amino group with chloroacetyl chloride would yield an N-(chloroacetyl)amino intermediate. This intermediate, upon treatment with a base, can undergo an intramolecular nucleophilic substitution, where a ring nitrogen of the pyridazine core attacks the electrophilic methylene (B1212753) carbon, leading to the formation of a fused imidazo[1,2-b]pyridazine (B131497) ring system.

| Reaction Type | Reagent Example | Intermediate Product | Final Framework |

|---|---|---|---|

| N-Alkylation | Methyl Iodide / K₂CO₃ | 3-(Methylamino)-6-phenylpyridazine-4-carbonitrile | N/A (Stable Product) |

| Alkylation & Intramolecular Cyclization | Chloroacetyl chloride, then Base | 3-(2-chloroacetamido)-6-phenylpyridazine-4-carbonitrile | Imidazo[1,2-b]pyridazine |

This compound as a Versatile Building Block in Organic Synthesis

Beyond the formation of fused pyrimidines and isoxazoles, this compound serves as a versatile synthon for a diverse array of more complex heterocyclic structures. ias.ac.in

Synthesis of Fused Triazoles: The 3-amino group can be converted into a hydrazine moiety via diazotization followed by reduction. The resulting 3-hydrazinyl-6-phenylpyridazine-4-carbonitrile is a key intermediate for constructing fused triazole rings. Cyclization of this hydrazine derivative with formic acid or triethyl orthoformate yields the scielo.org.zarsc.orgnih.govtriazolo[4,3-b]pyridazine ring system, a scaffold of interest in medicinal chemistry. nih.gov

Synthesis of Fused Sulfur-Containing Heterocycles: The reactivity of the aminonitrile moiety can be harnessed to incorporate sulfur into a new fused ring. Reaction with isothiocyanates, such as phenyl isothiocyanate, initially forms a thiourea (B124793) derivative at the 3-amino position. researchgate.net Depending on the reaction conditions, this intermediate can undergo intramolecular cyclization onto the nitrile group to afford fused pyrimidine-2-thione derivatives. Alternatively, reaction with carbon disulfide under basic conditions followed by alkylation can lead to fused thiadiazole systems.

| Target Heterocycle | Key Reagent(s) | Reaction Pathway |

|---|---|---|

| scielo.org.zarsc.orgnih.govTriazolo[4,3-b]pyridazine | 1. NaNO₂/HCl; SnCl₂ 2. Formic Acid | Conversion of amino to hydrazino group, followed by cyclization. |

| Pyrimido[4,5-c]pyridazine-thione | Phenyl isothiocyanate | Thiourea formation followed by intramolecular cyclization. |

| Thiadiazolo[3,2-b]pyridazine | 1. CS₂/Base 2. Dihaloalkane | Dithiocarbamate formation and subsequent double alkylation/cyclization. |

Computational Chemistry and Theoretical Investigations of 3 Amino 6 Phenylpyridazine 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311G(d,p)) to find the molecule's lowest energy conformation. This process, known as geometry optimization, calculates key structural parameters like bond lengths, bond angles, and dihedral angles.

Once optimized, various electronic properties can be determined. These calculations would reveal the distribution of electron density, dipole moment, and other electronic characteristics that govern the molecule's behavior. For instance, studies on similar pyridine (B92270) derivatives have used DFT to successfully calculate these parameters. nih.govresearchgate.net However, specific optimized geometric parameters and detailed electronic structure analysis for 3-Amino-6-phenylpyridazine-4-carbonitrile are not available in the reviewed literature.

Table 1: Representative DFT-Calculated Parameters (Hypothetical Data) This table is for illustrative purposes only, as specific data for the target compound could not be found.

| Parameter | Value |

|---|---|

| Optimized Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Bond Length (N1-N2) (Å) | Data not available |

| Bond Angle (C3-C4-C5) (°) | Data not available |

| Dihedral Angle (N2-C1-C6-C7) (°) | Data not available |

Quantum Chemical Calculations of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates the opposite. researchgate.netedu.krd

These energy values are used to calculate global chemical reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S). While the theoretical framework is well-established and has been applied to numerous organic molecules mdpi.com, specific calculated values for the HOMO-LUMO gap and related quantum chemical parameters for this compound are not present in the available research.

Table 2: Key Quantum Chemical Descriptors (Hypothetical Data) This table is for illustrative purposes only, as specific data for the target compound could not be found.

| Parameter | Formula | Value (eV) |

|---|---|---|

| E_HOMO | - | Data not available |

| E_LUMO | - | Data not available |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Data not available |

| Ionization Potential (I) | -E_HOMO | Data not available |

| Electron Affinity (A) | -E_LUMO | Data not available |

| Hardness (η) | (I - A) / 2 | Data not available |

| Softness (S) | 1 / (2η) | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

In Silico Modeling of Electrophilicity and Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive behavior of a molecule. An MEP surface illustrates the charge distribution, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). materialsciencejournal.org These maps are color-coded, typically with red indicating negative potential (prone to electrophilic attack) and blue indicating positive potential (prone to nucleophilic attack). nih.gov

This analysis helps in understanding where a molecule is likely to interact with other reagents. For example, the nitrogen atoms of the pyridazine (B1198779) ring and the amino group would be expected to be electron-rich sites. While this is a standard computational analysis, specific MEP maps and detailed discussions of the reactive sites of this compound have not been published.

Molecular Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The simulation yields a docking score, which estimates the binding affinity, and provides a 3D model of the ligand-receptor complex, showing interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Studies on similar pyridazine and pyridine-based compounds have explored their potential as inhibitors for targets like kinases or other enzymes. researchgate.netmdpi.com However, there are no specific molecular docking studies in the available literature that investigate the interactions of this compound with any biological target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide insights into the conformational flexibility of the ligand within the binding site and the stability of the predicted interactions. Key metrics such as Root Mean Square Deviation (RMSD) are calculated to assess the stability of the complex. nih.gov A stable RMSD value over the simulation time suggests a stable binding mode. This technique is crucial for validating docking results and understanding the physical behavior of the system in a simulated physiological environment. As with the other computational methods, no specific MD simulation studies for this compound were found in the scientific literature.

Mechanistic Biological Activity Studies and Enzyme Inhibition Profiling

In Vitro Studies of Antioxidant Mechanisms

Derivatives of the pyridazine (B1198779) scaffold have been evaluated for their antioxidant properties through various in vitro assays. These studies indicate that the pyridazine nucleus is a promising framework for the development of agents that can counteract oxidative stress. For instance, a series of pyridazine-5-carbonitrile derivatives were assessed for their radical scavenging ability using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) method. ajol.info The results demonstrated that the antioxidant capacity is influenced by the specific substitutions on the pyridazine ring, with some compounds exhibiting activity comparable to the standard, ascorbic acid. ajol.info One such derivative, compound 3c, displayed a half-maximal inhibitory concentration (IC50) of 14.34 µg/mL. ajol.info

In other studies, 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested for their ability to scavenge superoxide (B77818) radicals and inhibit lipid peroxidation. tandfonline.com Several of these compounds demonstrated potent superoxide scavenging effects, with inhibition rates ranging from 84% to 99% at a concentration of 10⁻³ M, showing activity similar to the reference antioxidant α-tocopherol at the same concentration. tandfonline.com These findings suggest that compounds based on the 3-amino-6-phenylpyridazine structure may act as antioxidants by directly scavenging harmful reactive oxygen species. ajol.infotandfonline.com

Table 1: In Vitro Antioxidant Activity of Pyridazine Derivatives

| Compound Class | Assay | Result | Reference |

|---|---|---|---|

| Pyridazine-5-carbonitrile derivative (3c) | DPPH Radical Scavenging | IC50 = 14.34 µg/mL | ajol.info |

| 2H-pyridazine-3-one analogues | Superoxide Anion Scavenging | 84% - 99% inhibition at 10⁻³ M | tandfonline.com |

| 6-chloropyridazine analogues | Superoxide Anion Scavenging | 84% - 99% inhibition at 10⁻³ M | tandfonline.com |

Characterization of Ligand-Receptor Interactions in Biochemical Assays

The interaction of arylaminopyridazine derivatives with specific receptors has been extensively characterized, particularly in the context of the GABAergic system. A notable derivative, SR 95103 (2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride), was found to be a selective and competitive antagonist at the GABAA receptor site. benthamdirect.com Biochemical assays showed that this compound could displace [³H]GABA from rat brain membranes, demonstrating direct interaction with the receptor's binding site. benthamdirect.com

Further structure-activity relationship studies led to the development of analogs like SR 95531 and SR 42641, which exhibited even higher affinities for the GABAA receptor. researchgate.net Scatchard and Lineweaver-Burk analyses of the binding data for these compounds revealed a complex interaction: they behave as competitive inhibitors at the high-affinity GABAA receptor site, directly competing with GABA, but act as non-competitive inhibitors at the low-affinity site. researchgate.net This dual interaction mode highlights the nuanced ligand-receptor binding characteristics of this compound class. Additionally, molecular docking simulations have been employed to predict the binding mode of other pyridazine derivatives, such as within the ATP-binding pocket of JNK1, further elucidating the molecular basis of their inhibitory activity.

Structure Activity Relationship Sar and Rational Design Principles

Theoretical Frameworks for Structure-Activity Relationship Analysis of Pyridazine (B1198779) Carbonitriles

The elucidation of SAR for pyridazine carbonitriles is greatly enhanced by the application of various theoretical and computational frameworks. These models provide insights into the molecular properties that govern biological activity, thereby guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach used to correlate the physicochemical properties of a series of compounds with their biological activities. wikipedia.orgjocpr.com For pyridazine derivatives, QSAR studies can mathematically define the relationship between structural descriptors—such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters)—and a specific biological response. nih.gov For instance, a QSAR model might reveal that increased electron-withdrawing character on the 6-phenyl ring positively correlates with the inhibitory activity against a particular enzyme. These models, once validated, can be used to predict the activity of novel, unsynthesized analogs, thus prioritizing synthetic efforts. wikipedia.org

Molecular docking simulations are another powerful tool. These computational methods predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For 3-Amino-6-phenylpyridazine-4-carbonitrile derivatives, docking studies can help visualize potential interactions, such as hydrogen bonds between the 3-amino group and amino acid residues in a protein target, or pi-stacking interactions involving the phenyl and pyridazine rings. Understanding these binding modes at the atomic level is crucial for designing modifications that enhance binding affinity and specificity.

Influence of Substituent Effects on Chemical Reactivity and Biological Functionality

The chemical reactivity and biological profile of the this compound scaffold are highly dependent on the nature and position of its substituents. Modifications at the 3-amino group, the 6-phenyl ring, and other positions on the pyridazine core can profoundly impact the molecule's properties.

| Compound | Substituent at 6-phenyl | Biological Activity (EC50 in µM) |

| 4a | H | 0.1828 |

| 4e | p-NO2 | 0.0254 |

| 4i | p-Br | 0.0432 |

This table illustrates the impact of substituents on the 6-phenyl ring on the vasorelaxant activity of a series of pyridazin-3-one derivatives. Data sourced from a study on pyridazin-3-one derivatives as eNOS modulators. nih.gov

The following table presents a selection of 3-amino-5-arylpyridazine-4-carbonitriles with different substituents on the aryl ring, highlighting the structural diversity that can be achieved. While specific biological activity data for this exact series is not provided in the source, the variations in substituents are expected to lead to different biological profiles. scielo.org.zaresearchgate.net

| Compound ID | Aryl Group (at C5) | Appearance | Melting Point (°C) |

| 4a | Phenyl | White solid | 290 (dec.) |

| 4b | 4-Bromophenyl | White solid | >300 |

| 4c | 4-Chlorophenyl | White solid | 290 (dec.) |

| 4d | 4-Fluorophenyl | White solid | 290 (dec.) |

| 4e | 4-Methylphenyl | White solid | 290 (dec.) |

This table showcases various synthesized 3-amino-5-arylpyridazine-4-carbonitriles, demonstrating the feasibility of introducing diverse substituents on the aryl ring. scielo.org.zaresearchgate.net

Application of Scaffold Hopping and Hybridization Strategies in Chemical Design

To explore novel chemical space and develop compounds with improved properties, medicinal chemists often employ strategies like scaffold hopping and molecular hybridization. These approaches move beyond simple substituent modifications to create fundamentally new molecular architectures based on the initial lead compound.

Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) with a different, often isosteric or bioisosteric, ring system while retaining key pharmacophoric features. The goal is to identify new scaffolds with potentially improved efficacy, selectivity, pharmacokinetic properties, or novelty for intellectual property purposes. For a this compound lead, a scaffold hopping approach might involve replacing the pyridazine ring with other heterocyclic systems such as pyrimidine (B1678525), pyrazine, or even fused ring systems, while keeping the essential 3-amino, 4-carbonitrile, and 6-phenyl groups (or their bioisosteres) in a similar spatial arrangement. For example, replacing a phenyl ring with a pyridazine has been shown to significantly reduce lipophilicity, which can be a desirable property in drug design.

Molecular Hybridization: This approach combines two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or additive biological activities. For instance, the this compound scaffold could be hybridized with another known biologically active moiety. An example of this strategy involved the hybridization of a pyridazine ring with a 4-fluorophenyl group, which was known to be important for JNK1 inhibitory activity. This led to the design of novel 3,6-disubstituted pyridazine derivatives with potent anticancer effects.

Another related concept is bioisosteric replacement , where a substituent or a functional group is replaced by another with similar physical or chemical properties, which may result in similar biological activity. Classical bioisosteres include the replacement of a methyl group with a chlorine or fluorine atom. Non-classical bioisosteres can involve more significant structural changes, such as replacing a phenyl ring with a thiophene (B33073) or a pyridazine ring. This strategy is widely used to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.

Advanced Applications in Chemical Sciences

Role as Co-initiators and Sensors in Polymerization Processes

There is currently no specific research documenting the use of 3-Amino-6-phenylpyridazine-4-carbonitrile as either a co-initiator or a sensor in polymerization processes. Scientific investigations into fluorescent molecular sensors and co-initiators for photopolymerization have predominantly focused on other nitrogen-containing heterocyclic systems, such as pyridine-based compounds. For instance, derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been studied for their dual role as fluorescent sensors to monitor polymerization progress and as long-wavelength co-initiators. However, these findings relate to a different core heterocyclic structure (a pyridine (B92270) ring) and cannot be directly attributed to the pyridazine-based compound .

Utility as Ligands in Catalysis

The application of this compound as a ligand in catalysis is not described in available research. While pyridazine (B1198779) and its derivatives are acknowledged as versatile building blocks in chemistry and can act as ligands, specific catalytic applications for this particular substituted carbonitrile are not established. rjptonline.org Research into ligands for catalysis often focuses on other nitrogen-containing heterocycles, such as terpyridines, which are known for their ability to form stable complexes with transition metals and facilitate various chemical transformations. The potential for the amino and pyridazine nitrogen atoms of this compound to coordinate with metal centers remains a theoretical possibility that has not been experimentally explored or reported.

Investigation of Optical and Electronic Properties for Advanced Material Design

Detailed experimental and theoretical studies on the optical and electronic properties of this compound are not available. Research in this area has often centered on different isomers or related heterocyclic structures.

For example, extensive research has been conducted on the synthesis and characterization of 3-amino-5-arylpyridazine-4-carbonitriles , an isomeric form where the phenyl group is at a different position on the pyridazine ring. scielo.org.za In one study, the synthesis of the 5-phenyl isomer was successful, while the formation of the 6-phenyl isomer (the compound of interest) was considered unlikely under the specific reaction conditions used. scielo.org.za

Similarly, studies on the photophysical properties, such as fluorescence, have been performed on various aminopyridine-carbonitrile and nicotinonitrile derivatives. mdpi.com These compounds, which feature a pyridine rather than a pyridazine ring, have shown potential as fluorescent materials, with their emission properties being tunable based on solvent polarity and substituent groups. However, these properties are highly dependent on the specific molecular structure, and the data cannot be extrapolated to this compound. Without dedicated synthesis and characterization, its specific absorption, emission, and electronic characteristics remain unknown.

Emerging Research Avenues and Future Directions for 3 Amino 6 Phenylpyridazine 4 Carbonitrile Research

Exploration of Undiscovered Synthetic Methodologies and Atom-Economical Approaches

The synthesis of pyridazine (B1198779) derivatives is an active area of research, with a continuous drive towards efficiency and novelty. For 3-Amino-6-phenylpyridazine-4-carbonitrile, future research will likely focus on moving beyond traditional multi-step syntheses towards more sophisticated and atom-economical strategies.

One-pot, multi-component reactions (MCRs) represent a significant step forward. For instance, the synthesis of the isomeric 3-amino-5-arylpyridazine-4-carbonitriles has been achieved through a one-pot, three-component reaction of malononitrile (B47326), arylglyoxals, and hydrazine (B178648) hydrate (B1144303) in an environmentally friendly water and ethanol (B145695) medium at room temperature. scielo.org.zaresearchgate.net While this specific protocol yielded the 5-phenyl isomer, exploring variations in catalysts, reaction conditions, and component addition order could unlock a direct and efficient route to the desired 6-phenyl isomer.

Future synthetic exploration could also involve leveraging advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and could be adapted for the synthesis of the 6-phenylpyridazine core from halogenated pyridazine precursors. researchgate.netmdpi.com Similarly, copper-mediated C(sp³)–C(sp³) coupling and annulation reactions of ketones with acylhydrazones are emerging as an innovative method for creating polysubstituted pyridazines. rsc.org These methods offer high chemoselectivity and functional group tolerance.

The core principle guiding these new methodologies is atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comjocpr.com By designing synthetic pathways that are inherently more efficient, researchers can reduce the environmental impact and cost of producing this compound and its analogues.

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the product. scielo.org.za | High efficiency, reduced waste, operational simplicity. | Optimization of catalysts and conditions to favor the 6-phenyl isomer. |

| Palladium-Catalyzed Cross-Coupling | Coupling a halogenated pyridazine with a phenylboronic acid derivative (Suzuki-Miyaura). mdpi.com | High versatility, broad substrate scope, well-established reliability. | Development of efficient and readily available pyridazine starting materials. |

| Copper-Mediated Annulation | Cyclization reaction involving ketones and acylhydrazones to build the pyridazine ring. rsc.org | Excellent step-economy, novel bond formations, access to diverse substitutions. | Adapting the methodology for the specific substitution pattern required. |

| Inverse Electron Demand Diels-Alder | Reaction between an electron-deficient diene (like a tetrazine) and an enol ether to form the pyridazine core. organic-chemistry.org | High regiocontrol, access to functionalized pyridazines under mild conditions. | Design of suitable tetrazine and alkyne precursors. |

Development of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The characterization of this compound and its reaction intermediates currently relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). scielo.org.zamdpi.com While essential for final product confirmation, these methods are typically performed offline after the reaction is complete.

A significant future direction is the implementation of advanced spectroscopic techniques for real-time, in-situ reaction monitoring. Process Analytical Technology (PAT) tools, such as ReactIR (in-situ FT-IR) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products as the reaction progresses. This allows for precise determination of reaction kinetics, identification of transient intermediates, and optimization of reaction endpoints, leading to improved yield and purity.

For unambiguous structural elucidation, especially of novel derivatives, single-crystal X-ray diffraction (SC-XRD) remains the gold standard. mdpi.com Future work should aim to obtain high-quality crystals of this compound and its complexes to confirm its molecular geometry and intermolecular interactions, which are crucial for understanding its solid-state properties and biological activity.

Table 2: Spectroscopic Techniques for Enhanced Characterization and Monitoring

| Technique | Application | Information Gained |

|---|---|---|

| In-situ FT-IR (ReactIR) | Real-time monitoring of chemical reactions. | Reaction kinetics, detection of intermediates, endpoint determination. |

| Raman Spectroscopy | In-situ analysis of reaction mixtures, including aqueous solutions. | Molecular structure changes, polymorphism, reaction progress. |

| Single-Crystal X-ray Diffraction (SC-XRD) | Definitive 3D structural analysis of crystalline solids. mdpi.com | Bond lengths, bond angles, stereochemistry, packing interactions. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination of molecules. researchgate.net | Unambiguous confirmation of elemental composition. |

Identification of Novel Biochemical Targets and Unexplored Mechanistic Pathways

Initial research has highlighted the potential of 3-amino-6-phenylpyridazine derivatives as antineuroinflammatory agents. nih.gov One derivative was found to selectively block the overproduction of interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in activated glial cells. nih.gov This provides a critical starting point for future investigations. The primary goal will be to deconstruct this observed effect to identify the specific molecular targets.

Future research should employ techniques such as chemical proteomics and thermal shift assays to pinpoint the direct protein binding partners of this compound within the cell. Since protein kinases are common targets for anti-inflammatory drugs, screening against a panel of kinases involved in neuroinflammatory pathways (e.g., MAP kinases, JAK/STAT pathway kinases) is a logical next step.

Furthermore, the molecular scaffold of pyridazinone has been successfully utilized to develop inhibitors for other targets, such as Fatty Acid-Binding Protein 4 (FABP4), which is implicated in metabolic diseases. nih.gov This suggests that the this compound core may have broader therapeutic potential. Future studies should explore its activity against other target classes, expanding its possible applications beyond neuroinflammation into areas like metabolic disorders or oncology.

Table 3: Known and Potential Biochemical Targets

| Target/Pathway | Known Association | Future Research Direction |

|---|---|---|

| Glial Cell Activation | A derivative inhibits cytokine and NO production in activated glia. nih.gov | Identify the upstream kinase or enzyme directly inhibited by the compound. |

| IL-1β, iNOS Production | Downstream effects of the compound have been observed. nih.gov | Elucidate the specific signaling pathway being modulated (e.g., NF-κB, MAPK). |

| Protein Kinases | A likely target class for anti-inflammatory agents. nih.gov | Perform broad kinase panel screening to identify specific high-affinity targets. |

| Fatty Acid-Binding Proteins (FABPs) | Other pyridazinone scaffolds are known FABP4 inhibitors. nih.gov | Screen for binding and inhibitory activity against various FABP subtypes. |

Integration of In Silico and In Vitro Approaches for Comprehensive Design and Discovery

The modern drug discovery process relies heavily on the synergy between computational (in silico) and experimental (in vitro) methods. This integrated approach is a crucial future direction for research on this compound.

In silico techniques, such as molecular docking and homology modeling, can be used to predict how the compound and its virtual derivatives might bind to the three-dimensional structures of potential protein targets. nih.govresearchgate.net These computational models can help prioritize which derivatives to synthesize, saving significant time and resources. Furthermore, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to design compounds with better drug-like characteristics from the outset. nih.gov

The hypotheses generated from these computational studies must then be validated through rigorous in vitro testing. nih.gov This involves synthesizing the prioritized compounds and evaluating them in biochemical assays (e.g., enzyme inhibition assays) and cell-based assays (e.g., measuring cytokine release from cultured cells). nih.gov This iterative cycle of computational design followed by experimental validation accelerates the discovery of more potent and selective compounds.

Table 4: Workflow for Integrated Drug Design

| Step | Methodology | Objective |

|---|---|---|

| 1. Target Identification | Bioinformatics, literature review. | Identify a potential protein target for a specific disease. |

| 2. In Silico Screening & Design | Molecular docking, virtual library screening, pharmacophore modeling. researchgate.net | Predict binding affinity and design novel derivatives with improved interactions. |

| 3. Chemical Synthesis | Organic synthesis based on computational priorities. | Create the most promising compounds for experimental testing. |

| 4. In Vitro Validation | Enzyme assays, cell-based assays, biophysical binding assays. nih.gov | Measure the actual biological activity and confirm the target engagement of the synthesized compounds. |

| 5. Optimization | Analysis of structure-activity relationships (SAR) to refine the computational model for the next design cycle. | Iteratively improve compound potency, selectivity, and drug-like properties. |

Sustainability and Green Chemistry Considerations in Synthesis and Application

Applying the principles of green chemistry is no longer optional but a necessary component of modern chemical research. nih.gov Future work on this compound must incorporate sustainability at every stage, from synthesis to final application.

The development of green synthetic protocols is paramount. This includes the use of safer, renewable, or biodegradable solvents, minimizing energy consumption by using methods like microwave-assisted synthesis, and employing recyclable catalysts. nih.govscienceandtechnology.com.vn The one-pot synthesis of related pyridazines in a water-ethanol mixture is an excellent example of a step in this direction. scielo.org.zaresearchgate.net

Beyond the synthesis, the entire lifecycle of the compound should be considered. This involves designing molecules that are not only effective but also have a reduced environmental footprint. Research into the biodegradability of the pyridazine core and its metabolites will be important, especially if the compound is to be used in applications that could lead to environmental release. Designing for degradation ensures that the molecule does not persist and cause unintended long-term ecological effects.

Table 5: Application of Green Chemistry Principles

| Principle | Application to this compound Research |

|---|---|

| Waste Prevention | Prioritize one-pot reactions and atom-economical pathways to minimize byproducts. jocpr.com |

| Safer Solvents & Auxiliaries | Replace hazardous organic solvents with water, ethanol, or other green alternatives. unife.it |

| Design for Energy Efficiency | Explore microwave-assisted or room-temperature reactions to reduce energy consumption. nih.gov |

| Use of Renewable Feedstocks | Investigate synthetic routes that start from bio-based materials rather than petroleum sources. |

| Catalysis | Utilize highly efficient and recyclable catalysts to minimize stoichiometric waste. nih.gov |

| Design for Degradation | Conduct studies on the environmental fate and biodegradability of the compound and its derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.